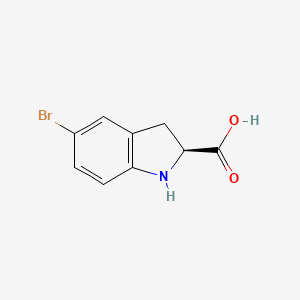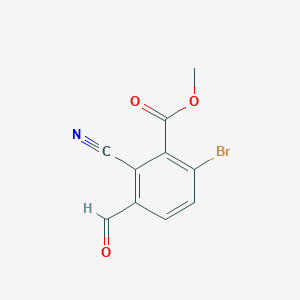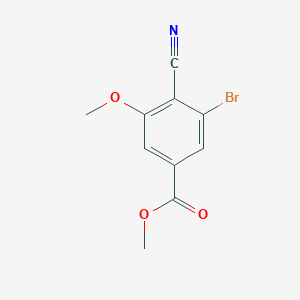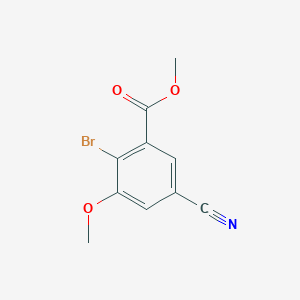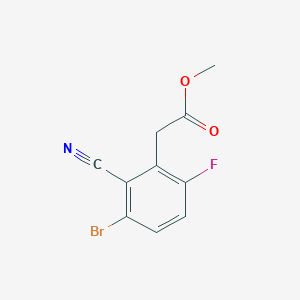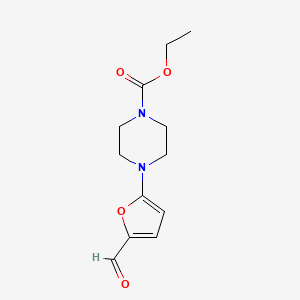
Ethyl 4-(5-formyl-2-furyl)piperazine-1-carboxylate
Vue d'ensemble
Description
Ethyl 4-(5-formyl-2-furyl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 1175653-32-3 . It has a molecular weight of 252.27 and its IUPAC name is ethyl 4-(5-formyl-2-furyl)-1-piperazinecarboxylate . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for Ethyl 4-(5-formyl-2-furyl)piperazine-1-carboxylate is 1S/C12H16N2O4/c1-2-17-12(16)14-7-5-13(6-8-14)11-4-3-10(9-15)18-11/h3-4,9H,2,5-8H2,1H3 . This code provides a specific string of characters that describes the molecular structure of the compound.Applications De Recherche Scientifique
Antitubercular Agent Design and Synthesis
- Ethyl 4-(5-formyl-2-furyl)piperazine-1-carboxylate derivatives have been synthesized and evaluated for their in vivo activity against Mycobacterium tuberculosis in mice. Some compounds exhibited activity comparable to that of known antitubercular drugs, indicating their potential in the treatment of tuberculosis Shindikar & Viswanathan, 2005.
Neuropharmacological Investigations
- Piperazine derivatives, including Ethyl 4-(5-formyl-2-furyl)piperazine-1-carboxylate, have been explored for their effects on the central nervous system. Studies have shown their involvement in modulating neurotransmitter pathways and their potential therapeutic applications in treating mental disorders Brito et al., 2012; Galdino et al., 2015.
Analgesic and Anti-inflammatory Research
- Piperazine derivatives have been synthesized and screened for their analgesic and anti-inflammatory properties. Studies have identified several derivatives with potent analgesic activity, suggesting their potential in pain management and anti-inflammatory therapies Manoury et al., 1979.
Investigations in Diabetes and Glucose Homeostasis
- Piperazine derivatives have been identified as potential antidiabetic compounds. Structural modifications and pharmacological evaluations have resulted in the identification of derivatives with potent antidiabetic activity, mediated by increases in insulin secretion Le Bihan et al., 1999.
Studies in Urology
- Piperazine derivatives have been investigated for their effects on urethral tone, showing promise as treatments for lower urinary tract dysfunctions. Their preferential blocking activity in postjunctional as compared to prejunctional alpha-adrenergic responses suggests their potential in clinical settings Manzini et al., 1991.
Propriétés
IUPAC Name |
ethyl 4-(5-formylfuran-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-2-17-12(16)14-7-5-13(6-8-14)11-4-3-10(9-15)18-11/h3-4,9H,2,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMGERWDIPWYMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(5-formyl-2-furyl)piperazine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




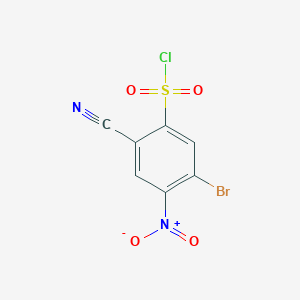

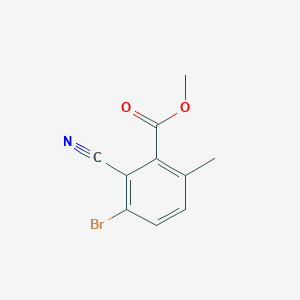
![2-Chloro-4-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine](/img/structure/B1415630.png)
